(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol
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Overview
Description
The compound “(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol” is a highly complex organic molecule characterized by its intricate heptacyclic structure. This compound features multiple fused rings and a unique arrangement of atoms, making it a subject of interest in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including cyclization reactions, functional group transformations, and stereoselective synthesis. The specific synthetic route would depend on the desired configuration and functional groups present in the molecule. Common techniques might include:
Cyclization Reactions: Formation of the heptacyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of hydroxyl groups and other functional groups through selective reactions.
Stereoselective Synthesis: Control of stereochemistry using chiral catalysts or reagents.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require advanced techniques such as flow chemistry, automated synthesis, and high-throughput screening to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would regenerate hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could serve as a model for studying complex ring systems and stereochemistry. It may also be used in the development of new synthetic methodologies.
Biology
In biology, the compound could be investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound could be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Chemical Reactivity: Undergoing chemical reactions that alter its structure and activity.
Comparison with Similar Compounds
Similar Compounds
(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol: A similar compound with slight variations in the ring structure or functional groups.
Other Heptacyclic Compounds: Molecules with similar heptacyclic cores but different substituents or stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
153926-04-6 |
---|---|
Molecular Formula |
C24H16O3 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol |
InChI |
InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23-,24+/m1/s1 |
InChI Key |
CJAMAUFDXDSQLU-QPXUXIHVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@H]7[C@@H]6O7)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |
Origin of Product |
United States |
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